molecular formula C11H16O2S B13908751 S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate

S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate

Cat. No.: B13908751
M. Wt: 212.31 g/mol
InChI Key: WIMZPRYRKUBHRX-UHFFFAOYSA-N
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Description

S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate: is an organic compound with the molecular formula C11H16O2S. It is a yellow solid that is soluble in dichloromethane and ether. This compound is used as an intermediate in the synthesis of other organic compounds, particularly in the study of synthetic elastomers and natural rubber.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate typically involves the reaction of 2,4,4-trimethyl-6-oxocyclohexene-1-carboxylic acid with methanethiol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanethiol group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate is used as an intermediate in the synthesis of other organic compounds. It is particularly useful in the study of synthetic elastomers and natural rubber.

Biology and Medicine: The compound is used in research to study the effects of sulfur-containing compounds on biological systems.

Industry: In the industrial sector, the compound is used in the production of synthetic elastomers and natural rubber. It is also used in the synthesis of other organic compounds that have applications in various industries.

Mechanism of Action

The mechanism of action of S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by undergoing chemical reactions that modify its structure and properties. These reactions can lead to the formation of new compounds with different biological and chemical activities .

Comparison with Similar Compounds

    Methyl 2,4,4-trimethyl-6-oxo-1-cyclohexene-1-carboxylate: This compound has a similar structure but lacks the sulfur-containing methanethiol group.

    Methylcyclohexene: This compound consists of cyclohexene with a methyl group substituent and is used as a reagent or intermediate in organic synthesis.

Uniqueness: S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate is unique due to the presence of the sulfur-containing methanethiol group, which imparts distinct chemical and biological properties. This makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

S-methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carbothioate

InChI

InChI=1S/C11H16O2S/c1-7-5-11(2,3)6-8(12)9(7)10(13)14-4/h5-6H2,1-4H3

InChI Key

WIMZPRYRKUBHRX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC(C1)(C)C)C(=O)SC

Origin of Product

United States

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